molecular formula C106H178N40O32S7 B1143152 OMEGA-CONOTOXIN MVIIC CAS No. 168831-68-3

OMEGA-CONOTOXIN MVIIC

カタログ番号: B1143152
CAS番号: 168831-68-3
分子量: 2749.25
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

OMEGA-CONOTOXIN MVIIC is a peptide toxin derived from the venom of marine cone snails, specifically from the species Conus magus. This compound is known for its ability to selectively inhibit voltage-gated calcium channels, particularly the P/Q-type and N-type channels. These channels play a crucial role in neurotransmitter release and neuronal excitability, making this compound a valuable tool in neurophysiological research and potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions

OMEGA-CONOTOXIN MVIIC is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The process is optimized to ensure high purity and biological activity of the final product .

化学反応の分析

Types of Reactions

OMEGA-CONOTOXIN MVIIC can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include the oxidized form of this compound with disulfide bonds and various analogs with substituted amino acids .

科学的研究の応用

Neuroprotective Effects

Omega-conotoxin MVIIC has demonstrated significant neuroprotective properties in various studies. Research indicates that it can reduce neuronal apoptosis and mitigate damage following spinal cord injuries. In a study involving Wistar rats subjected to spinal cord compression, MVIIC treatment resulted in a notable decrease in cell death and caspase-3 activation, which are critical markers of neuronal injury . The compound was shown to protect spinal cord slices from ischemic insults, reducing dead cells by approximately 24.34% compared to untreated controls .

Key Findings:

  • Cell Preservation : MVIIC pretreatment significantly reduced neuronal cell death in ischemic spinal cord slices.
  • In Vivo Efficacy : Behavioral assessments revealed improved hindlimb function in treated rats, indicating functional recovery post-injury .

Pain Management

The analgesic properties of this compound have been explored in the context of neuropathic pain and chronic pain conditions. Similar to its counterpart MVIIA, MVIIC selectively inhibits N-type calcium channels, which play a crucial role in pain signaling pathways. Studies have shown that intrathecal administration of MVIIC can alleviate mechanical allodynia in animal models of spinal cord injury .

Clinical Implications:

  • Chronic Pain Relief : MVIIC may serve as a therapeutic agent for managing severe chronic pain by blocking pain transmission pathways.
  • Neuropathic Pain : Its application in neuropathic pain models demonstrates its potential as an effective analgesic .

Mechanistic Insights

The mechanisms underlying the neuroprotective and analgesic effects of this compound involve its action on calcium channels. By inhibiting calcium influx through N-type and P/Q-type channels, MVIIC reduces the release of excitatory neurotransmitters such as glutamate, which are implicated in secondary neuronal damage following injury .

Mechanism Overview:

  • Calcium Channel Blockade : Selective inhibition of calcium channels prevents excessive neurotransmitter release.
  • Reduction of Excitotoxicity : By limiting calcium influx, MVIIC mitigates excitotoxic damage to neurons during ischemic events.

Comparative Analysis with Other Conotoxins

While this compound shares structural similarities with other conotoxins like MVIIA, it exhibits distinct selectivity profiles that make it particularly useful for specific applications. Below is a comparative table highlighting key characteristics:

ConotoxinTarget Calcium ChannelsMain ApplicationNeuroprotective Effects
MVIIAN-type (Ca_v2.2)Chronic pain managementYes
MVIICN-type (Ca_v2.2), P/Q-type (Ca_v2.1)Spinal cord injury recoveryYes
GVIAN-type (Ca_v2.2)Research toolLimited

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

  • Spinal Cord Injury Model : In a controlled study involving spinal cord compression, rats treated with this compound showed significant improvements in locomotor function compared to placebo groups .
  • Neuropathic Pain Models : Research indicated that administration of MVIIC effectively reduced pain behaviors associated with nerve injury, supporting its potential use in clinical pain management strategies .

作用機序

OMEGA-CONOTOXIN MVIIC exerts its effects by binding to and blocking voltage-gated calcium channels, specifically the P/Q-type and N-type channels. This inhibition prevents calcium ions from entering the presynaptic terminal, thereby reducing neurotransmitter release. The blockade of these channels leads to decreased neuronal excitability and modulation of synaptic transmission .

類似化合物との比較

OMEGA-CONOTOXIN MVIIC is part of a family of conotoxins that target voltage-gated calcium channels. Similar compounds include:

This compound is unique in its ability to target both P/Q-type and N-type calcium channels, making it a versatile tool for research and potential therapeutic use .

特性

CAS番号

168831-68-3

分子式

C106H178N40O32S7

分子量

2749.25

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。